LogP Lipophilicity Comparison: 2-(3-Cyano-2-methoxyphenyl)acetic acid vs. 2-(2-Cyano-4-methoxyphenyl)acetic acid
Calculated LogP values differ between positional isomers of cyano-methoxyphenylacetic acid. 2-(3-Cyano-2-methoxyphenyl)acetic acid (target) exhibits a LogP of 1.31 [1], while the 2-(2-cyano-4-methoxyphenyl)acetic acid isomer has a lower LogP of 1.19 . This difference of approximately 0.12 Log units is within the predictive error range of many computational models and should not be over-interpreted as a significant in vivo differentiation in isolation.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.31 |
| Comparator Or Baseline | 2-(2-Cyano-4-methoxyphenyl)acetic acid: LogP = 1.19 |
| Quantified Difference | ΔLogP = 0.12 (target higher) |
| Conditions | Computational prediction; specific model and software unspecified. Chemspace (target) and ChemScene (comparator) databases. |
Why This Matters
For medicinal chemistry campaigns where subtle lipophilicity tuning is critical to optimize permeability, this quantifiable difference can guide the choice of starting scaffold—though the magnitude is modest and requires experimental confirmation.
- [1] Chemspace. 2-(3-cyano-2-methoxyphenyl)acetic acid, CSSB00009845307. Retrieved from https://chem-space.com/CSSB00009845307-D09949 View Source
